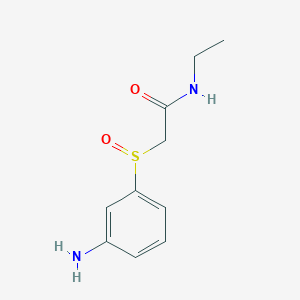
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one
Descripción general
Descripción
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (7FMIDI) is an indole-based heterocyclic compound that has recently been synthesized and studied for its potential applications in scientific research. It is a fluorinated derivative of 3-methyl-2,3-dihydro-1H-indol-2-one (MIDI), which is an indole-based compound that has been studied for its potential medical applications. 7FMIDI is an important compound for scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Catalytic Activity and Biological Evaluation
- A study highlighted the synthesis of indole derivatives utilizing nickel ferrite nanoparticles, focusing on their antioxidant and antimicrobial activities. This research demonstrates the potential of fluoroindole compounds in medicinal chemistry, particularly their role in developing new therapeutic agents with antimicrobial properties (Rao et al., 2019).
Molecular Interactions and Pharmaceutical Properties
- Another investigation into indole derivatives, including the 4-fluoro derivative, showed significant interaction with the HIV surface protein gp120, highlighting the relevance of fluoroindole compounds in the design of novel HIV-1 attachment inhibitors (Wang et al., 2003).
Surface Chemistry and Hydrogen Bonding
- Research on self-assembled monolayers of isatin derivatives, including 7-fluoroisatin, on the Au(111) surface provided insights into the hydrogen bonding patterns of these molecules. This study is crucial for understanding the surface chemistry and molecular assembly of fluoroindole compounds (Silski et al., 2017).
Radiopharmaceutical Applications
- The development of [(18) F]T807, a radiopharmaceutical for imaging tau pathologies, involved the synthesis of fluorine-18 labeled fluoroindole derivatives. This research underscores the importance of fluoroindole compounds in creating diagnostic tools for neurodegenerative diseases (Shoup et al., 2013).
Antitumor Activities
- The synthesis and evaluation of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones for their in vitro antitumor activities highlight the therapeutic potential of fluoroindole derivatives in cancer treatment. Some compounds exhibited significant inhibitory activity, suggesting their applicability in developing new anticancer drugs (Houxing, 2009).
Propiedades
IUPAC Name |
7-fluoro-3-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-5-6-3-2-4-7(10)8(6)11-9(5)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBVBGTZRPOVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=CC=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)

![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)
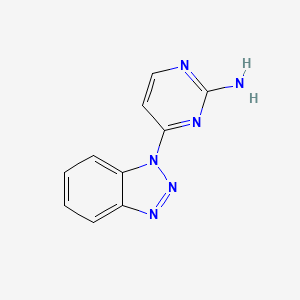

![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
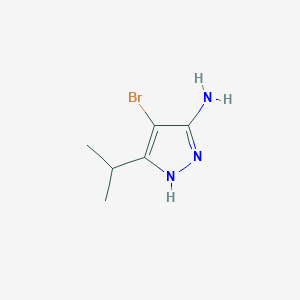
![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)

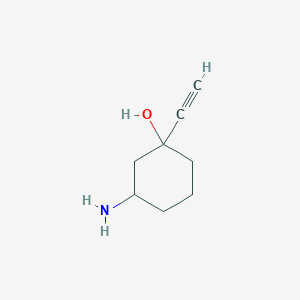
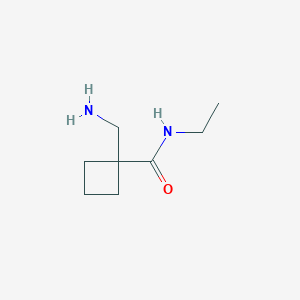
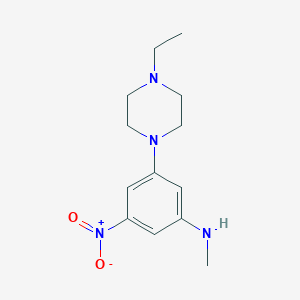
![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)
